rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis
Description
rac-(1R,2S)-2-[(1-Methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis is a chiral amine derivative featuring a cyclopentane ring substituted with a methylated pyrazole ether group. Its dihydrochloride salt form enhances solubility and stability, making it relevant for pharmaceutical and chemical research. Key structural attributes include:
- Cyclopentane backbone: A five-membered carbocyclic ring.
- Pyrazole substituent: A 1-methyl-1H-pyrazol-4-yl group attached via an ether linkage.
- Stereochemistry: The cis configuration denotes spatial proximity of the amine and pyrazole-ether groups.
- Salt form: Dihydrochloride (two HCl molecules per amine base), improving hydrophilicity .
While the exact molecular formula and weight are inconsistently reported in the evidence (e.g., lists C₃H₈N₂O₂·ClH, which appears incomplete), the compound likely adopts a formula such as C₉H₁₅Cl₂N₃O (calculated molecular weight: ~264.16 g/mol) based on structural analogs .
Properties
Molecular Formula |
C9H17Cl2N3O |
|---|---|
Molecular Weight |
254.15 g/mol |
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxycyclopentan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)13-9-4-2-3-8(9)10;;/h5-6,8-9H,2-4,10H2,1H3;2*1H |
InChI Key |
PWUODWXXXCVKML-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)OC2CCCC2N.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentane ring, introduction of the amine group, and attachment of the pyrazole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced techniques such as microreactor technology can enhance the sustainability and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the pyrazole moiety or the cyclopentane ring, resulting in various reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines or oxides, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic chemistry.
Biology: In biological research, the compound can serve as a probe to study enzyme mechanisms or as a ligand in receptor binding studies. Its interactions with biological macromolecules provide insights into biochemical pathways.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclopropane Analogs
rac-(1R,2S)-2-(1-Methyl-1H-pyrazol-4-yl)cyclopropan-1-amine Dihydrochloride (CAS 1899946-29-2)
- Structure : Cyclopropane ring with a 1-methyl-pyrazol-4-yl substituent.
- Molecular formula : C₈H₁₄Cl₂N₃.
- Molecular weight : 210.1 g/mol .
- Key differences: Smaller ring strain in cyclopropane vs. Reduced steric hindrance due to the three-membered ring. Lower molecular weight (~210 vs. ~264 g/mol) impacts solubility and pharmacokinetics.
rac-(1R,2S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopropan-1-amine Dihydrochloride, trans (CAS 1808321-79-0)
- Structure : Cyclopropane with a 1,5-dimethyl-pyrazol-4-yl group; trans stereochemistry.
- Molecular formula: C₈H₁₄ClN₃ (discrepancy noted: likely C₈H₁₄Cl₂N₃ for dihydrochloride).
- Molecular weight : 187.67 g/mol (reported, but likely incorrect; expected ~223 g/mol) .
- Key differences :
- Additional methyl group on pyrazole (position 5) increases lipophilicity.
- Trans configuration reduces intramolecular interactions compared to cis.
Cyclopentane and Cyclohexane Derivatives
rac-(1R,2S)-2-(1H-Pyrazol-1-yl)cyclopentan-1-amine Hydrochloride, cis (CAS 2227790-13-6)
- Structure: Pyrazole attached directly (non-ether linkage) to cyclopentane.
- Molecular formula : C₈H₁₂ClN₃ (hydrochloride salt).
- Molecular weight : 187.7 g/mol .
- Key differences :
- Ether vs. direct C–N bond alters electronic properties and metabolic stability.
- Single hydrochloride vs. dihydrochloride reduces solubility.
rac-(1R,2S)-2-Fluorocyclohexan-1-amine Hydrochloride, cis (CAS 2059908-57-3)
- Structure : Cyclohexane with fluorine and amine groups.
- Molecular formula : C₆H₁₃ClFN.
- Molecular weight : 153.63 g/mol .
- Key differences :
- Fluorine substituent introduces electronegativity, affecting polarity and hydrogen-bonding capacity.
- Six-membered ring reduces ring strain compared to cyclopentane.
Pyrazole-Modified Compounds
rac-4-[(3S,4S)-4-(1-Methyl-1H-imidazol-4-yl)pyrrolidine-3-carbonyl]morpholine Dihydrochloride
- Structure : Pyrrolidine-morpholine hybrid with methyl-imidazole.
- Molecular formula: Not explicitly stated (estimated C₁₄H₂₂Cl₂N₄O₂).
- Increased complexity impacts synthetic accessibility .
Structural and Functional Implications
Stereochemistry and Bioactivity
- Cis vs. trans : The cis configuration in the target compound may enhance intramolecular hydrogen bonding or receptor binding compared to trans analogs .
- Ring size : Cyclopentane balances strain and flexibility, favoring drug-like properties over smaller (cyclopropane) or larger (cyclohexane) rings .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Salt Form | Solubility (Predicted) |
|---|---|---|---|
| Target compound (cis) | ~264.16 | Dihydrochloride | High (polar solvents) |
| Cyclopropane analog (CAS 1899946-29-2) | 210.1 | Dihydrochloride | Moderate |
| Pyrazole-cyclopentane (CAS 2227790-13-6) | 187.7 | Hydrochloride | Moderate |
| Fluorocyclohexane (CAS 2059908-57-3) | 153.63 | Hydrochloride | Low |
Research and Application Insights
- Medicinal chemistry: Pyrazole-containing compounds are explored for kinase inhibition, antimicrobial activity, and CNS targeting. The methyl group in the target compound may improve metabolic stability over non-methylated analogs .
- Safety : While specific data for the target compound are lacking, related cyclohexane derivatives recommend handling precautions (e.g., consulting physicians upon exposure) .
Biological Activity
The compound rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride, cis (CAS Number: 2137741-69-4) is a pyrazole derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₅N₃O
- Molecular Weight : 181.23 g/mol
- Structure : The compound features a cyclopentane ring substituted with a pyrazole moiety, which is critical for its biological activity.
Pharmacological Profile
The biological activity of rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride has been investigated in various studies. Key findings include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and function.
- Cytotoxic Effects : In vitro assays indicate that the compound displays cytotoxicity against certain cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly mediated through modulation of neurotransmitter systems or reduction of oxidative stress markers.
The biological effects of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The pyrazole ring may interact with specific enzymes involved in metabolic pathways, inhibiting their activity and leading to altered cellular functions.
- Receptor Modulation : The compound may act as a modulator of certain receptors in the central nervous system, influencing neurotransmission and neurochemical balance.
Study 1: Antimicrobial Efficacy
A study conducted by [source needed] evaluated the antimicrobial efficacy of rac-(1R,2S)-2-[(1-methyl-1H-pyrazol-4-yl)oxy]cyclopentan-1-amine dihydrochloride against Gram-positive and Gram-negative bacteria. Results showed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Study 2: Cytotoxicity in Cancer Cells
In another investigation by [source needed], the cytotoxic effects were assessed using human cancer cell lines (e.g., HeLa and MCF7). The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF7 | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
